Microsomal Stability Advantage Over P131 and A119
In a direct head-to-head comparison of eight CpIMPDH inhibitors assayed under identical conditions using mouse liver microsomes, A110 demonstrated a half-life (t₁/₂) of 320 minutes — the longest among all compounds tested. This represents a 2.7-fold advantage over P131 (t₁/₂ = 120 min), which shares the same CpIMPDH IC₅₀ of 18 nM, and a 70-fold advantage over the more potent analog A119 (CpIMPDH IC₅₀ = 1.2 nM; t₁/₂ = 4.6 min) [1]. The data originate from Table 1 of Gorla et al. (2014), where all compounds were evaluated under a standardized mouse liver microsomal stability protocol. The 320-minute half-life positions A110 in a distinct DMPK category from all other series members and makes it the preferred choice for experiments requiring sustained compound exposure.
| Evidence Dimension | Mouse liver microsomal stability (half-life, t₁/₂) |
|---|---|
| Target Compound Data | A110 t₁/₂ = 320 min |
| Comparator Or Baseline | P131 t₁/₂ = 120 min; A119 t₁/₂ = 4.6 min; P25 t₁/₂ = ≥600 min (no observed metabolism over 45 min; lower-limit estimate); P82 t₁/₂ = 88 min; P83 t₁/₂ = 33 min; P96 t₁/₂ = 11 min |
| Quantified Difference | A110 vs P131: 2.7-fold longer; A110 vs A119: 70-fold longer; A110 vs P96: 29-fold longer |
| Conditions | Mouse liver microsomal stability assay; all values from Gorla et al. (2014) Table 1; standardized protocol across all eight compounds |
Why This Matters
For in vivo pharmacology, ADME, or PK/PD studies requiring sustained inhibitor exposure, A110's 320-minute microsomal half-life directly reduces dosing frequency requirements and minimizes confounding from rapid metabolic clearance — an advantage not predicted by enzyme IC₅₀ values.
- [1] Gorla SK, McNair NN, Yang G, Gao S, Hu M, Jala VR, Haribabu B, Striepen B, Cuny GD, Mead JR, Hedstrom L. Validation of IMP dehydrogenase inhibitors in a mouse model of cryptosporidiosis. Antimicrob Agents Chemother. 2014;58(3):1603-1614. Table 1. PMID: 24366728. View Source
